7-(4-METHOXYPHENYL)-1,3-DIMETHYL-8-PROPYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
Overview
Description
7-(4-METHOXYPHENYL)-1,3-DIMETHYL-8-PROPYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a synthetic compound that belongs to the class of purine derivatives. Purines are a group of heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA. This specific compound is characterized by its unique structure, which includes a methoxyphenyl group, dimethyl groups, and a propyl chain attached to the imidazo[2,1-f]purine core.
Preparation Methods
The synthesis of 7-(4-METHOXYPHENYL)-1,3-DIMETHYL-8-PROPYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves several steps. One common method includes the use of palladium-catalyzed C-H arylation reactions. For instance, a 6-(4-methoxyphenyl)purine ribonucleoside can be reacted with Pd(OAc)2, piperidine, and CuI in dry DMF at 125°C for 49 hours . The reaction mixture is then purified using flash column chromatography and crystallized to obtain the desired product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxyphenyl group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions using boron reagents.
Common reagents used in these reactions include palladium catalysts, copper iodide, and various solvents like DMF. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(4-METHOXYPHENYL)-1,3-DIMETHYL-8-PROPYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used in the study of purine derivatives and their chemical properties.
Biology: The compound is investigated for its potential biological activities, including its interactions with enzymes and receptors.
Industry: It may have applications in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes involved in DNA synthesis, leading to the arrest of cell proliferation. The exact pathways and targets can vary depending on the specific biological context and the type of cells being studied .
Comparison with Similar Compounds
Similar compounds to 7-(4-METHOXYPHENYL)-1,3-DIMETHYL-8-PROPYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE include other purine derivatives such as:
- 6-(4-methoxyphenyl)-9-(β-D-ribofuranosyl)purine
- 2,6-diamine-9H-purine derivatives
- Trimethoprim and other nonclassical antifolates
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
IUPAC Name |
7-(4-methoxyphenyl)-2,4-dimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-5-10-23-14(12-6-8-13(27-4)9-7-12)11-24-15-16(20-18(23)24)21(2)19(26)22(3)17(15)25/h6-9,11H,5,10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFBCGROFAHMPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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